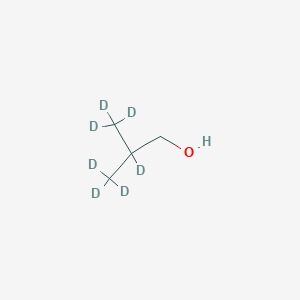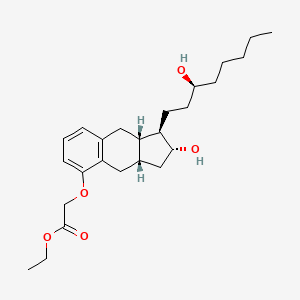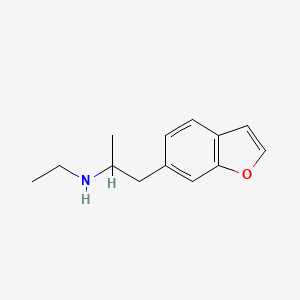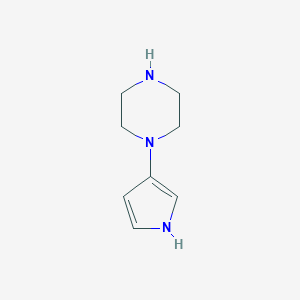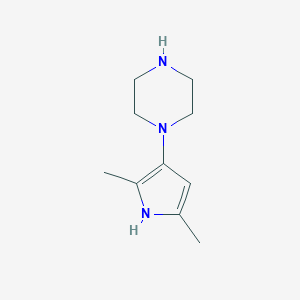![molecular formula C₂₁H₁₄O B1144987 9-methoxybenzo[a]pyrene CAS No. 17573-32-9](/img/structure/B1144987.png)
9-methoxybenzo[a]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxybenzo[a]pyrene typically involves transition metal-catalyzed kinetic ring annulation . One common method employs ruthenium-mediated aromatization, which requires multiple steps to achieve the final product . Another approach involves Yamamoto coupling, although this method has a low yield in the final step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. Most production is likely carried out in research laboratories using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
9-methoxybenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
9-methoxybenzo[a]pyrene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-methoxybenzo[a]pyrene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzo[k]tetraphene: Shares a similar fused-ring structure but lacks the methoxy group.
Phenacenes: Another class of polycyclic aromatic hydrocarbons with similar electronic properties.
Acenes: Linear polycyclic aromatic hydrocarbons that share some structural similarities.
Uniqueness
9-methoxybenzo[a]pyrene is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
9-methoxybenzo[a]pyrene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c1-22-17-9-7-15-11-16-6-5-13-3-2-4-14-8-10-18(19(15)12-17)21(16)20(13)14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKUPXWHDHJBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-Chloro-3-pyridinyl)methyl]-N'-(2,2-diethoxyethyl)-N''-nitro-guanidine](/img/new.no-structure.jpg)
